molecular formula C21H28O5 B14056298 (10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14056298
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-UODUAIPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prednisolone can be synthesized through several chemical routes. One common method involves the conversion of prednisone acetate to prednisolone. The process includes several steps:

    3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.

    11-Keto Reduction Reaction: Reducing the keto group at position 11.

    21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.

    3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups at positions 3 and 20.

    21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester at position 21 to yield prednisolone.

Industrial Production Methods

Industrial production of prednisolone often involves microbial transformation using Arthrobacter species to convert hydrocortisone to prednisolone. This biotransformation process is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Prednisolone undergoes various chemical reactions, including:

    Oxidation: Prednisolone can be oxidized to form prednisolone acetate.

    Reduction: Reduction of the keto group at position 11.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

OIGNJSKKLXVSLS-UODUAIPHSA-N

Isomeric SMILES

C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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